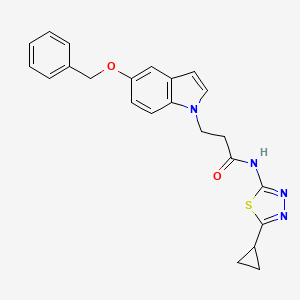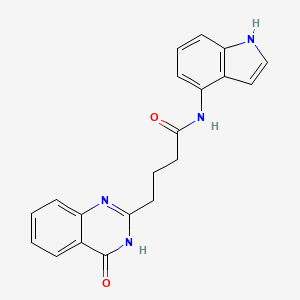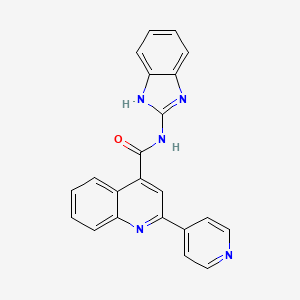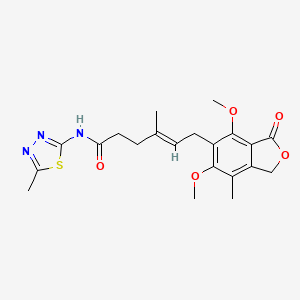
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be prepared via cyclization reactions involving thiosemicarbazides and carboxylic acids. The final coupling step involves the reaction of the indole and thiadiazole intermediates with a benzyloxy group under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogenation using palladium on carbon (Pd/C) in ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole N-oxide.
Reduction: Conversion of nitro group to amine.
Substitution: Replacement of benzyloxy group with other nucleophiles.
Scientific Research Applications
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The indole moiety can interact with tryptophan-binding proteins, while the thiadiazole ring may inhibit specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Uniqueness
The uniqueness of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group in the thiadiazole ring may enhance its binding affinity and specificity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H22N4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-phenylmethoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C23H22N4O2S/c28-21(24-23-26-25-22(30-23)17-6-7-17)11-13-27-12-10-18-14-19(8-9-20(18)27)29-15-16-4-2-1-3-5-16/h1-5,8-10,12,14,17H,6-7,11,13,15H2,(H,24,26,28) |
InChI Key |
VPBUZIYBCFTXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCN3C=CC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-ethyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11007301.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanyl-L-alanine](/img/structure/B11007305.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11007334.png)


![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11007354.png)
![3,5-dimethyl-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1,2-oxazole-4-carboxamide](/img/structure/B11007358.png)
![1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide](/img/structure/B11007365.png)
![N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11007378.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11007382.png)

![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11007394.png)
![N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11007402.png)
